Praseodymium oxalate hydrate

Vue d'ensemble

Description

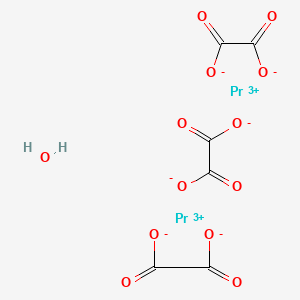

Praseodymium(III) oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C6O12Pr2 . The compound forms light green crystals that are insoluble in water . It also forms crystalline hydrates .

Synthesis Analysis

Praseodymium(III) oxalate can be prepared from the reaction of soluble praseodymium salts with oxalic acid . A study has shown that micron-sized praseodymium oxide powders can be prepared successfully from praseodymium oxalate in a microwave field at 750 °C for 2 hours .

Molecular Structure Analysis

The molecular structure of Praseodymium(III) oxalate hydrate is represented by the linear formula: Pr2(C2O4)3 · xH2O . The compound forms light green crystals .

Chemical Reactions Analysis

Praseodymium(III) oxalate forms crystalline hydrates (light green crystals): Pr2(C2O4)3 •10H2O . The crystalline hydrate decomposes stepwise when heated . A study indicates that the temperature required for the decomposition of praseodymium oxalate hydrate is higher than that of microwave heating .

Physical And Chemical Properties Analysis

Praseodymium(III) oxalate hydrate forms light green crystals . The compound is insoluble in water . In terms of its physical properties, praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .

Applications De Recherche Scientifique

Praseodymium oxalate hydrate is a chemical compound with several unique applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.

Synthesis of Praseodymium Compounds

Praseodymium oxalate hydrate serves as an intermediate in synthesizing various praseodymium-based compounds. Its role is crucial in preparing materials for further applications in different fields of research and industry .

Optical Applications

Due to its high purity levels, praseodymium oxalate hydrate is used to improve optical quality in scientific standards. It helps in producing clear and precise optical components .

Nanotechnology

In nanoscale form, praseodymium oxalate hydrate provides a high surface area which is beneficial for various nanotechnology applications. This includes the development of nanoscale elemental powders and suspensions .

Glass and Enamel Coloring

Praseodymium oxalate hydrate is applied to color glasses and enamels. The compound imparts a distinctive light green coloration to these materials, which is valued for both aesthetic and functional purposes .

Catalyst Preparation

The compound is used in preparing praseodymium oxide catalysts. These catalysts are characterized and utilized in different gases, showing significant activity due to their unique properties derived from praseodymium oxalate hydrate .

Thermogravimetric Analysis

Praseodymium oxalate hydrate undergoes stepwise decomposition when heated, which can be studied using thermogravimetric analysis. This property is important for understanding the thermal behavior of praseodymium compounds .

Mécanisme D'action

Target of Action

Praseodymium oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid . Its primary targets are the materials it interacts with, such as glasses and enamels . It is used as an intermediate product in the synthesis of praseodymium .

Mode of Action

Praseodymium oxalate hydrate forms light green crystals that are insoluble in water . It also forms crystalline hydrates . When heated, the crystalline hydrate decomposes stepwise . The compound’s interaction with its targets results in changes in their properties, such as color .

Biochemical Pathways

It’s known that the compound can be prepared from the reaction of soluble praseodymium salts with oxalic acid .

Pharmacokinetics

It’s known that the compound forms light green crystals that are insoluble in water , which may impact its bioavailability.

Result of Action

The primary result of praseodymium oxalate hydrate’s action is the synthesis of praseodymium . It is also applied to color some glasses and enamels . If mixed with certain other materials, the compound paints glass intense yellow .

Action Environment

The action of praseodymium oxalate hydrate can be influenced by environmental factors such as temperature. For instance, the crystalline hydrate decomposes stepwise when heated . Moreover, the compound’s action can be influenced by the presence of other materials, as it can color glass intense yellow when mixed with certain other materials .

Safety and Hazards

Orientations Futures

Praseodymium oxide has been largely used in the last decade in catalyst formulations for a variety of processes in the areas of both chemicals and environment . As a promoter, it has shown that Pr6O11 enhances the individual photocatalysis of the oxidation of oxalic acid over TiO2, ZnO, CuO, Bi2O3, and Nb2O5 catalysts . The addition of small amounts of Pr6O11 to cobalt− silica gel catalysts greatly enhances their activity and selectivity in the Fischer−Tropsch synthesis . Therefore, the future directions of Praseodymium(III) oxalate hydrate could be in the field of catalyst formulations.

Relevant Papers

The relevant papers retrieved include a study on the preparation of praseodymium oxide powders from praseodymium oxalate in a microwave field , and a study on the characterisation and activity of praseodymium oxide catalysts prepared in different gases from praseodymium oxalate hydrate .

Propriétés

IUPAC Name |

oxalate;praseodymium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENSJUZQFEVLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333679 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium oxalate hydrate | |

CAS RN |

24992-60-7 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

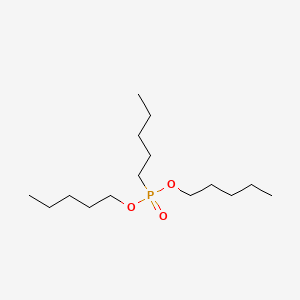

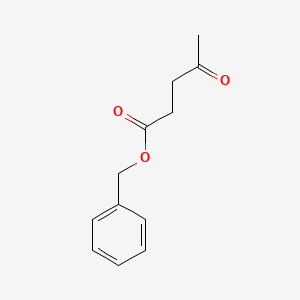

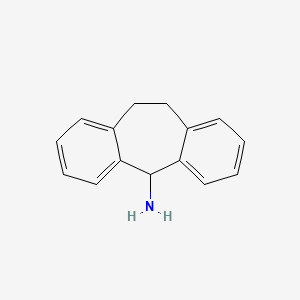

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

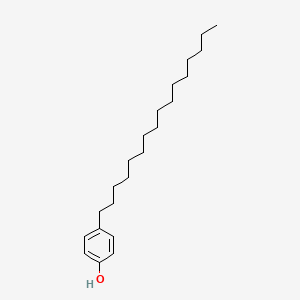

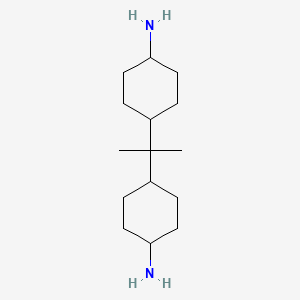

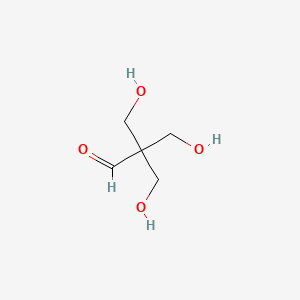

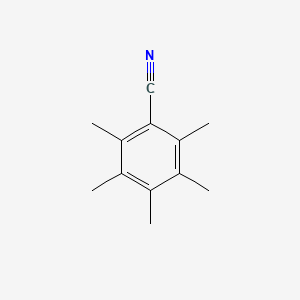

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.